3-(2,2-Difluoroethoxy)aniline

Description

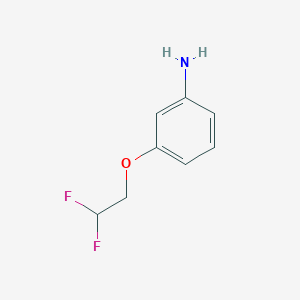

3-(2,2-Difluoroethoxy)aniline is an aromatic amine derivative featuring a difluoroethoxy (-OCH₂CF₂H) substituent at the 3-position of the aniline ring. Based on related compounds, its estimated molecular formula is C₈H₉F₂NO, with a molecular weight of approximately 187.16 g/mol. The difluoroethoxy group introduces steric and electronic effects that influence reactivity and solubility, making it a valuable intermediate in organofluorine chemistry.

Properties

IUPAC Name |

3-(2,2-difluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-8(10)5-12-7-3-1-2-6(11)4-7/h1-4,8H,5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWKZFSJPYHABS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethoxy)aniline typically involves the reaction of aniline with 2,2-difluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on the aniline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-(2,2-Difluoroethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Products with substituted difluoroethoxy groups.

Scientific Research Applications

Chemistry: 3-(2,2-Difluoroethoxy)aniline is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry .

Biology: In biological research, this compound can be used to study the effects of fluorinated anilines on biological systems, including their interactions with enzymes and receptors .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and agrochemicals .

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects . The exact pathways and molecular targets would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Electronic and Steric Effects

- Chloro Substituents: The addition of a chloro group in 3-Chloro-2-(2,2-difluoroethoxy)aniline increases molecular weight by ~20 g/mol compared to the target compound. The electron-withdrawing nature of chlorine may reduce the nucleophilicity of the amino group, altering reactivity in cross-coupling reactions .

- Tetrafluoroethoxy (-OCH₂CF₂CF₂H): Present in 3-(1,1,2,2-Tetrafluoroethoxy)aniline, this substituent further increases molecular weight and hydrophobicity, making it suitable for applications requiring prolonged metabolic stability .

Biological Activity

3-(2,2-Difluoroethoxy)aniline is an organic compound with significant biological activity, primarily due to its unique difluoroethoxy substituent on the aniline structure. This compound has garnered attention for its potential applications in pharmaceuticals and biochemical research. Understanding its biological interactions is crucial for exploring its utility in drug development and other therapeutic areas.

Chemical Structure and Properties

- Molecular Formula : C₈H₉F₂NO

- Molecular Weight : 173.16 g/mol

The compound features a benzene ring bonded to an amino group, with a difluoroethoxy group enhancing its chemical stability and reactivity profile. This structural configuration allows it to interact with various biological targets, influencing enzymatic activities and metabolic pathways.

Biological Activity

This compound exhibits notable biological activities, particularly as a substrate and inhibitor for various enzymes, including cytochrome P450 enzymes. These interactions can significantly impact drug metabolism and toxicity.

Enzyme Interactions

- Cytochrome P450 : This enzyme family is involved in the metabolism of many drugs. This compound can alter the activity of these enzymes, potentially leading to variations in drug efficacy and safety.

- Oxidoreductases : The compound may also interact with other oxidoreductases, influencing cellular redox states and metabolic processes.

The mechanism of action involves binding to specific molecular targets, which can lead to alterations in enzymatic activity. The difluoroethoxy group enhances binding affinity and selectivity towards these targets, resulting in desired biological effects.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Inhibition Studies : Research indicates that this compound can inhibit specific cytochrome P450 isoforms, leading to reduced metabolism of co-administered drugs.

- Toxicological Assessments : Preliminary toxicological studies suggest that while the compound exhibits promising pharmacological properties, it also necessitates careful evaluation due to potential toxicity at higher concentrations.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | IUPAC Name | Key Features |

|---|---|---|

| 3-Bromo-4-(2,2-difluoroethoxy)aniline | 3-Bromo-4-(2,2-difluoroethoxy)aniline | Contains bromine substituent which may alter reactivity |

| 3-(2,2-Difluoroethoxy)-4-methoxyaniline | 3-(2,2-Difluoroethoxy)-4-methoxyaniline | Includes methoxy group that can influence solubility |

| 2-(2,2-Difluoroethoxy)-5-trifluoromethylaniline | 2-(2,2-Difluoroethoxy)-5-trifluoromethylaniline | Contains trifluoromethyl group enhancing fluorination effects |

Applications in Drug Development

Due to its biological activity and ability to interact with metabolic enzymes, this compound serves as a valuable building block in medicinal chemistry. It is being investigated for potential applications in:

- Drug Design : As a precursor in synthesizing novel therapeutic agents.

- Biochemical Research : To study the effects of fluorinated compounds on biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.